Benzaldehyde, 2-(3-methylbenzoyloxy)-, (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE: is an organic compound with the molecular formula C21H17N3O4 It is a complex molecule featuring a hydrazone linkage between a nitrophenyl group and a phenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE typically involves the condensation of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone, followed by esterification with 3-methylbenzoic acid. The reaction conditions often require the use of a catalyst, such as an acid or base, to facilitate the condensation and esterification processes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions, such as the use of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
Chemistry:
In organic synthesis, 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE can be used as a building block for the synthesis of more complex molecules
Biology and Medicine:
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazone linkage is known to exhibit biological activity, and derivatives of this compound could be explored for their potential as antimicrobial, anticancer, or anti-inflammatory agents.
Industry:
In the materials science industry, this compound can be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a candidate for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE is largely dependent on its chemical structure. The hydrazone linkage can interact with various biological targets, such as enzymes or receptors, leading to the modulation of their activity. The nitrophenyl group can also participate in redox reactions, potentially affecting cellular processes that involve oxidative stress.
Comparison with Similar Compounds
- 4-HYDROXY-6-METHYL-3-[(E)-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-2H-PYRAN-2-ONE
- 2-[(1E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL
Uniqueness:
Compared to similar compounds, 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE features a unique combination of a nitrophenyl group and a phenyl benzoate moiety
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H17N3O4/c1-15-5-4-7-16(13-15)21(25)28-20-8-3-2-6-17(20)14-22-23-18-9-11-19(12-10-18)24(26)27/h2-14,23H,1H3/b22-14+ |
InChI Key |
XEYJRYQYDOLNPU-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.